Cas no 93245-98-8 (1,4-Dioxaspiro[4.5]decane-8-carbaldehyde)

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde structure
93245-98-8 structure
Product Name:1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
CAS No:93245-98-8
MF:C9H14O3
MW:170.205663204193
MDL:MFCD11847774
CID:1006871
PubChem ID:9898947
Update Time:2025-09-22

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
    • 1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde
    • 1,4-Dioxaspiro[4.5]decan-8-carboxaldehyde
    • 8-Carboxaldehyde-1,4-dioxaspiro[4.5]decane
    • PB43870
    • EN300-172618
    • AB7089
    • MFCD11847774
    • CS-0169564
    • AKOS015855813
    • 4,4-(ethylenedioxy)cyclohexane carbaldehyde
    • F8888-7350
    • HFBULKBCEFQYCJ-UHFFFAOYSA-N
    • 1,4-dioxaspiro[4,5]decane-8-carbaldehyde
    • DTXSID40432508
    • Z1255380045
    • 1,4-dioxaspiro-[4.5]decane-8-carbaldehyde
    • 1,4-dioxa-spiro-[4.5]decane-8-carbaldehyde
    • AS-44816
    • 1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde
    • 93245-98-8
    • SCHEMBL87185
    • 1,4-dioxa-spiro[4.5]decane-8-carboxaldehyde
    • DB-328760
    • MDL: MFCD11847774
    • Inchi: 1S/C9H14O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h7-8H,1-6H2
    • InChI Key: HFBULKBCEFQYCJ-UHFFFAOYSA-N
    • SMILES: O=CC1CCC2(OCCO2)CC1

Computed Properties

  • Exact Mass: 170.094294304g/mol
  • Monoisotopic Mass: 170.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 35.5Ų

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1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  5 min, 0 °C; 3 h, rt
Reference
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, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -70 - -65 °C; 30 min, -70 - -65 °C
1.2 Reagents: Methanol ;  -70 - -60 °C; -60 °C → rt
Reference
Spirocyclic cyclohexane derivatives as analgesics, their preparation, pharmaceutical compositions, and use in the treatment of pain
, Germany, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
1.2 Solvents: Dichloromethane ;  2 h, -78 °C
1.3 Reagents: Triethylamine ;  2 h, -78 °C
Reference
Preparation of bifunctional compounds as SMARCA degraders
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 -
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
1.3 Reagents: Pyridinium chlorochromate
Reference
Six-membered nitrogen ring formation by radical cyclization of trichloroacetamides with enones. A synthetic entry to cis-perhydroisoquinoline-3,6-diones
Vila, Xavier; Quirante, Josefina; Paloma, Laura; Bonjoch, Josep, Tetrahedron Letters, 2004, 45(24), 4661-4664

Production Method 5

Reaction Conditions
1.1 Solvents: 2-Methyltetrahydrofuran ,  Water ;  80 min, 20 °C
Reference
Photochemical Homologation for the Preparation of Aliphatic Aldehydes in Flow
Chen, Yiding; Leonardi, Marco; Dingwall, Paul; Labes, Ricardo ; Pasau, Patrick ; et al, Journal of Organic Chemistry, 2018, 83(24), 15558-15568

Production Method 6

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  rt → -60 °C; 15 min, -60 °C
1.2 Solvents: Dichloromethane ;  45 min, -60 °C
1.3 Reagents: Triethylamine ;  -60 °C → rt
Reference
New high affinity H3 receptor agonists without a basic side chain
Kitbunnadaj, Ruengwit; Hoffmann, Marcel; Fratantoni, Silvina A.; Bongers, Gerold; Bakker, Remko A.; et al, Bioorganic & Medicinal Chemistry, 2005, 13(23), 6309-6323

Production Method 7

Reaction Conditions
1.1 Reagents: 1-Methylimidazole Catalysts: 2,2′-Bipyridine ,  Tempo ,  Cuprous iodide Solvents: Acetonitrile ;  overnight, rt
Reference
Liquid crystal compound, liquid crystal composition, and liquid crystal display device
, Japan, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  30 min, -70 - -65 °C
1.2 Reagents: Methanol ;  -70 - -60 °C; -60 °C → rt
Reference
Preparation of N-phenylsulfonylpiperidines as analgesics
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Production Method 9

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -70 - -65 °C; 30 min
1.2 Reagents: Methanol ;  -70 - -60 °C; -60 °C → rt
Reference
Preparation of phenylsulfonamides as analgesics
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Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  16 h, 1 atm, 23 °C
Reference
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Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  4 h, 1 atm, 23 °C
Reference
Preparation of fluoro perhexiline compounds and their therapeutic use
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Production Method 12

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethyl sulfoxide Solvents: Dichloromethane ;  15 min, -78 °C; 15 min, -78 °C
1.2 Solvents: Dichloromethane ;  15 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, -78 °C; 2 h, -78 °C; -78 °C → rt; overnight, rt
Reference
Preparation of heterocyclic compounds useful for degradation of BTK by conjugation of BTK inhibitors with E3 ligase ligands
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Production Method 13

Reaction Conditions
1.1 Reagents: Borane Solvents: Tetrahydrofuran
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Reference
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Rosowsky, Andre; Forsch, Ronald A.; Moran, Richard G., Journal of Medicinal Chemistry, 1989, 32(3), 709-15

Production Method 14

Reaction Conditions
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Hexane
1.3 Solvents: Tetrahydrofuran
1.4 Reagents: Water
Reference
A new synthesis of aldehydes from ketones utilizing trimethylsilyldiazomethane
Miwa, Kazuhiro; Aoyama, Toyohiko; Shioiri, Takayuki, Synlett, 1994, (2),

Production Method 15

Reaction Conditions
1.1 Reagents: Morpholine Catalysts: Aluminum Solvents: Toluene ;  -5 °C; 2 h, -5 - 0 °C
1.2 Solvents: Toluene ;  -5 °C; 2 h, -5 °C
Reference
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Zhu, Shengbo; Liu, Qianfeng; Li, Qigui; Feng, Zhen; Li, Yifei; et al, Yingyong Huagong, 2010, 39(1), 150-152

Production Method 16

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -65 °C; 0.5 h, -65 °C
1.2 Reagents: Methanol ;  -65 °C
Reference
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Production Method 17

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -60 °C; 15 min, -60 °C
1.2 Solvents: Dichloromethane ;  20 min, -60 °C; 15 min, -60 °C
1.3 Reagents: Triethylamine ;  -60 °C → rt
Reference
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1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Raw materials

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Preparation Products

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:93245-98-8)1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
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Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:20
Price ($):2381.0
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Additional information on 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Professional Introduction to 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde (CAS No. 93245-98-8)

The compound 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde, identified by the CAS number 93245-98-8, represents a significant molecule in the realm of organic chemistry and pharmaceutical research. Its unique spirocyclic structure, featuring a dioxane ring fused with a decane backbone, combined with the presence of an aldehyde functional group, makes it a versatile intermediate with potential applications in synthetic chemistry and drug development.

This introduction delves into the structural characteristics, chemical properties, and emerging applications of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde, emphasizing its relevance in contemporary research. The discussion is anchored in the latest scientific literature, highlighting how this compound has garnered attention for its role in designing novel bioactive molecules.

The spirocyclic framework of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde contributes to its conformational rigidity, which is a desirable feature in medicinal chemistry for enhancing binding affinity and selectivity. The aldehyde group at the 8-position serves as a reactive handle, enabling further functionalization through condensation reactions with amines or nucleophiles to yield Schiff bases or heterocyclic derivatives. Such modifications have been explored in the development of enzyme inhibitors and antimicrobial agents.

Recent studies have demonstrated the utility of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde as a precursor in synthesizing spirocyclic scaffolds that mimic natural products with known bioactivity. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, leveraging the spirocyclic core to optimize interactions with target proteins. The dioxane ring introduces steric hindrance and electronic effects that can fine-tune pharmacophoric properties, making it an attractive motif for structure-activity relationship (SAR) studies.

The chemical reactivity of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde extends beyond simple aldehyde transformations. Its spirostructure allows for regioselective functionalization at multiple sites, enabling the construction of complex molecular architectures. Researchers have utilized palladium-catalyzed cross-coupling reactions to introduce aryl or vinyl groups onto the decane moiety, expanding the compound’s synthetic toolbox. These advanced methodologies have enabled the preparation of libraries of spirocyclic compounds for high-throughput screening.

In the context of drug discovery, the unique properties of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde make it a promising candidate for developing treatments against neurological disorders. Preliminary computational studies suggest that its rigid scaffold can effectively interact with amyloid-beta plaques associated with Alzheimer’s disease. Additionally, its ability to cross the blood-brain barrier has been explored in models of neurodegenerative conditions, positioning it as a lead compound for further optimization.

The synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde involves multi-step organic transformations that highlight its synthetic challenge and elegance. Modern synthetic strategies employ transition-metal catalysis and asymmetric methods to achieve high enantioselectivity in constructing chiral spirocycles. Such advances underscore the compound’s importance not only as a target molecule but also as a benchmark for testing new synthetic protocols.

Industrial applications of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde are emerging in materials science and agrochemicals. Its spirocyclic core exhibits photochemical stability and thermal resistance, making it suitable for designing advanced polymers or liquid crystals. In agrochemistry, derivatives of this compound have shown promise as pheromone analogs or biopesticides due to their structural complexity and biological activity.

The future directions of research on 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde are multifaceted. Investigating its role in photodynamic therapy and developing new catalytic systems for its derivatization are among the most exciting frontiers. Collaborative efforts between synthetic chemists and biologists will be crucial in unlocking its full potential across multiple disciplines.

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(CAS:93245-98-8)1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
A859843
Purity:99%
Quantity:5g
Price ($):2381.0
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